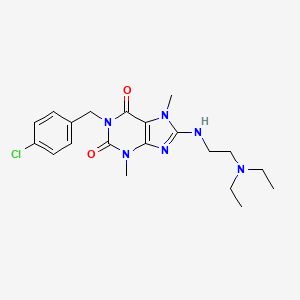
1-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27ClN6O2 and its molecular weight is 418.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a purine core with various substituents that may influence its biological activity. The presence of the 4-chlorobenzyl group and the diethylaminoethyl side chain suggests potential interactions with biological targets such as receptors or enzymes.
Preliminary studies indicate that this compound may interact with specific biological pathways:
- Enzyme Inhibition : It may inhibit certain enzymes involved in cellular signaling or metabolism.
- Receptor Modulation : The diethylamino group could facilitate binding to neurotransmitter receptors, enhancing or inhibiting their activity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that the compound can induce apoptosis (programmed cell death), particularly in non-small cell lung carcinoma (NSCLC) models.
- Mechanistic Insights : The compound's ability to disrupt DNA synthesis and repair mechanisms has been highlighted as a key factor in its anticancer efficacy.
Neuropharmacological Effects
The diethylamino group suggests potential neuropharmacological effects:
- CNS Activity : Some studies suggest that similar compounds may act as central nervous system (CNS) stimulants or depressants depending on their structure.
- Behavioral Studies : Animal models have shown changes in behavior indicative of anxiolytic or antidepressant effects.
Case Studies
-
Study on Antitumor Activity :
- Objective : To evaluate the efficacy of the compound against NSCLC.
- Methodology : Cell viability assays were performed using various concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity.
-
Neuropharmacological Assessment :
- Objective : To assess the impact on anxiety-like behaviors in rodent models.
- Methodology : Behavioral tests such as the elevated plus maze were employed.
- Results : Administration of the compound resulted in increased time spent in open arms, suggesting anxiolytic effects.
Data Tables
| Study Type | Objective | Key Findings |
|---|---|---|
| Antitumor Activity | Evaluate efficacy against NSCLC | IC50 < 10 µM; significant apoptosis |
| Neuropharmacology | Assess anxiety-like behaviors | Increased open arm time in rodents |
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-8-[2-(diethylamino)ethylamino]-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN6O2/c1-5-26(6-2)12-11-22-19-23-17-16(24(19)3)18(28)27(20(29)25(17)4)13-14-7-9-15(21)10-8-14/h7-10H,5-6,11-13H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUJIRDDWLXNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














